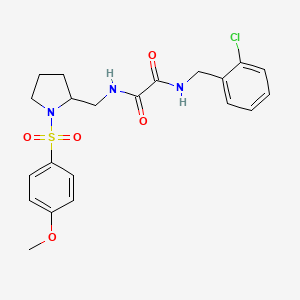![molecular formula C17H10ClN3S B2797726 2-(1H-benzo[d]imidazol-2(3H)-ylidene)-2-(3-chlorobenzo[b]thiophen-2-yl)acetonitrile CAS No. 392249-09-1](/img/new.no-structure.jpg)
2-(1H-benzo[d]imidazol-2(3H)-ylidene)-2-(3-chlorobenzo[b]thiophen-2-yl)acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1H-benzo[d]imidazol-2(3H)-ylidene)-2-(3-chlorobenzo[b]thiophen-2-yl)acetonitrile is a unique chemical compound that combines elements of benzo[d]imidazole and benzo[b]thiophene frameworks. This compound stands out due to its distinctive structure, which incorporates nitrogen and sulfur heteroatoms, along with a nitrile functional group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-benzo[d]imidazol-2(3H)-ylidene)-2-(3-chlorobenzo[b]thiophen-2-yl)acetonitrile typically involves multi-step organic reactions:
Starting Materials: : Often, the synthesis begins with commercially available benzo[d]imidazole and benzo[b]thiophene derivatives.
Functionalization: : Introduction of the nitrile group is achieved through reactions involving cyanation agents like sodium cyanide under basic conditions.
Coupling Reactions: : The key step involves coupling the benzo[d]imidazole moiety with the chlorobenzo[b]thiophene derivative. Commonly used coupling reagents include palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck coupling, under an inert atmosphere.
Purification: : The final product is purified using column chromatography or recrystallization techniques.
Industrial Production Methods
Scaling up the production to industrial levels may involve optimizing the reaction conditions to enhance yield and purity, as well as considering environmentally friendly solvent systems and more efficient catalytic systems.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the benzo[d]imidazole moiety.
Reduction: : Reduction reactions can reduce the nitrile group to the corresponding amine.
Substitution: : Electrophilic substitution reactions are common, where functional groups on the aromatic rings can be further modified.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: : Lithium aluminum hydride (LiAlH4), catalytic hydrogenation.
Substituting Agents: : Halogens, sulfonyl chlorides under Lewis acid catalysis.
Major Products
Oxidation: : Formation of N-oxides or sulfoxides.
Reduction: : Formation of primary amines.
Substitution: : Formation of various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
2-(1H-benzo[d]imidazol-2(3H)-ylidene)-2-(3-chlorobenzo[b]thiophen-2-yl)acetonitrile has diverse applications across several fields:
Chemistry: : As a versatile building block for synthesizing complex molecules, including pharmaceuticals and agrochemicals.
Medicine: : Investigation into its potential as a therapeutic agent, particularly in anticancer or antimicrobial research.
Industry: : Applications in materials science, such as developing novel polymers or electronic materials.
Wirkmechanismus
The mechanism by which 2-(1H-benzo[d]imidazol-2(3H)-ylidene)-2-(3-chlorobenzo[b]thiophen-2-yl)acetonitrile exerts its effects involves interaction with specific molecular targets, such as enzymes or receptors. The presence of the nitrile group allows for interactions with active sites of enzymes, potentially inhibiting their function. Its unique combination of heteroatoms and aromatic systems may enable it to disrupt biological pathways critical for cell proliferation or microbial growth.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(1H-benzo[d]imidazol-2(3H)-ylidene)-2-phenylacetonitrile: : Lacks the thiophene moiety and the chloro-substitution.
2-(1H-benzo[d]imidazol-2(3H)-ylidene)-2-(2-chlorophenyl)acetonitrile: : Differs in the position and structure of the aromatic system.
Uniqueness
Structural Distinctiveness: : The inclusion of both benzo[d]imidazole and benzo[b]thiophene in one molecule, coupled with a nitrile group.
Chemical Versatility: : The compound's ability to undergo various chemical transformations and its potential as a multifunctional intermediate in synthetic chemistry.
Conclusion
2-(1H-benzo[d]imidazol-2(3H)-ylidene)-2-(3-chlorobenzo[b]thiophen-2-yl)acetonitrile is an intriguing compound with multifaceted applications in research and industry. Its unique structure and reactivity make it a valuable asset for scientific exploration and potential practical applications.
Eigenschaften
CAS-Nummer |
392249-09-1 |
|---|---|
Molekularformel |
C17H10ClN3S |
Molekulargewicht |
323.8 |
IUPAC-Name |
2-(3-chloro-1-benzothiophen-2-yl)-2-(1,3-dihydrobenzimidazol-2-ylidene)acetonitrile |
InChI |
InChI=1S/C17H10ClN3S/c18-15-10-5-1-4-8-14(10)22-16(15)11(9-19)17-20-12-6-2-3-7-13(12)21-17/h1-8,20-21H |
InChI-Schlüssel |
BUGCQVVEPUPGMI-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=C(S2)C(=C3NC4=CC=CC=C4N3)C#N)Cl |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(6-acetamidopyridazin-3-yl)sulfanyl]-N-[3-(1H-imidazol-1-yl)propyl]butanamide](/img/structure/B2797643.png)
![N-[4-[Methyl(methylcarbamoyl)amino]phenyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2797646.png)
![(Z)-ethyl 2-(2-((4-methyl-1,2,3-thiadiazole-5-carbonyl)imino)-6-(methylsulfonyl)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2797647.png)



![Tert-butyl N-[(2S)-3-methyl-1-(trifluoromethylsulfanyl)butan-2-yl]carbamate](/img/structure/B2797655.png)
![Methyl 4-[(3,5-dimethoxyphenyl)amino]-8-methylquinoline-2-carboxylate](/img/structure/B2797656.png)


![3-(4-chlorophenyl)-9-(1,1-dioxidotetrahydrothiophen-3-yl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one](/img/structure/B2797662.png)

![2-{[1-(PYRIDINE-2-CARBONYL)PIPERIDIN-4-YL]OXY}-5-(TRIFLUOROMETHYL)PYRIDINE](/img/structure/B2797664.png)

